4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline
Description
Properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIROBWNMYQVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline typically involves multiple steps, starting with the preparation of the 7-azabicyclo[2.2.1]heptane core. This can be achieved through a series of reactions, including cyclization and functional group transformations. The fluorine atom is introduced via electrophilic fluorination, and the quinazoline ring is constructed through condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is its antimicrobial properties. Research has demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial activity against a range of pathogens.
Case Studies:
- A study synthesized several derivatives of quinazoline, including those featuring the azabicyclo structure, and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Notably, some derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
- Another investigation focused on 6-fluoroquinoline derivatives, which indicated that the presence of electron-withdrawing groups enhanced antimicrobial activity against various bacterial strains .
Neurological Applications
The compound also shows promise in neurological research, particularly concerning acetylcholinesterase inhibition, which is crucial for treating Alzheimer’s disease.
Case Studies:
- Research has highlighted that compounds with similar structural motifs can act as effective inhibitors of acetylcholinesterase, thereby potentially improving cognitive function in Alzheimer’s disease models. The mechanism involves enhancing acetylcholine levels by inhibiting the enzyme responsible for its breakdown .
- Molecular docking studies have revealed that certain derivatives bind effectively to the active site of acetylcholinesterase, indicating their therapeutic potential in neurodegenerative conditions .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield various derivatives with modified biological activities.
Synthesis Overview:
- The compound can be synthesized through multi-step synthetic routes involving the reaction of fluorinated quinazolines with azabicyclic amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and bioavailability |
| Azabicyclic Framework | Enhances binding affinity to biological targets |
| Electron-Withdrawing Groups | Improves antimicrobial potency |
Mechanism of Action
The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Table 1: Structural Features of Azabicyclo-Containing Compounds
| Compound Name | Core Structure | Substituents/Functional Groups | Key Structural Differences |
|---|---|---|---|
| 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline | Quinazoline | 6-F, 7-azabicyclo[2.2.1]heptane | Rigid bicyclic amine fused to quinazoline |
| 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole | Benzoxazole | 6-F, 7-azabicyclo[2.2.1]heptane | Oxygen-containing heterocycle (benzoxazole) |
| (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | β-Lactam (cephalosporin-like) | Tetrazole, thiadiazole, thia-azabicyclo[4.2.0] | Larger bicyclic system (4.2.0) with sulfur |
| 6-Azabicyclo[3.2.0]heptan-7-one | Bicyclo[3.2.0]heptanone | Ketone at position 7 | Smaller bicyclic system (3.2.0) with ketone |
Key Observations :
- The quinazoline core (target compound) differs from benzoxazole () in electronic properties due to nitrogen vs. oxygen atoms, influencing binding interactions .
- The 7-azabicyclo[2.2.1]heptane group provides distinct spatial constraints compared to larger (e.g., 4.2.0) or smaller (e.g., 3.2.0) bicyclic systems in other analogs .
Key Observations :
- Fluorine substitution (target compound) enhances metabolic stability compared to non-halogenated analogs like those in .
- The thiadiazole and tetrazole groups in β-lactam derivatives () confer resistance to β-lactamases but introduce synthetic complexity .
Biological Activity
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C13H13FN2
- Molecular Weight: 232.25 g/mol
- CAS Number: 2415503-53-4
Structure
The compound features a bicyclic structure which is significant in determining its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes, modulating their activity. Research indicates that this compound may act as a ligand for specific receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function.
Potential Targets
- Neurotransmitter Receptors : It has been suggested that the compound may interact with serotonin and dopamine receptors, which are crucial for mood and behavior regulation.
- Enzymatic Activity : The compound's structure allows it to potentially inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
Antidepressant Effects
In a study exploring the effects of various compounds on anxiety and depression-like behaviors in animal models, this compound demonstrated significant antidepressant-like effects. The study utilized the forced swim test and tail suspension test to assess behavioral changes post-administration.
Neuroprotective Effects
Research has indicated that the compound may exhibit neuroprotective properties, potentially through the modulation of oxidative stress pathways. This was observed in vitro using neuronal cell lines exposed to oxidative stressors, where pre-treatment with the compound resulted in reduced cell death.
Case Studies
- Zebrafish Model : A study using zebrafish as a model organism assessed developmental impacts of various compounds, including this compound. The results indicated no significant teratogenic effects, suggesting safety in developmental contexts.
- Behavioral Studies : In rodent models, administration of the compound led to improved performance in memory tasks, indicating potential cognitive-enhancing properties.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antidepressant, Neuroprotective | Receptor modulation |
| Similar Bicyclic Compounds | Varies (e.g., analgesic) | Often similar receptor interactions |
Q & A
Q. What are the established synthetic routes for 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling the 7-azabicyclo[2.2.1]heptane moiety to a fluorinated quinazoline core. Key steps include:
- Amide coupling : Use of lithium salts (e.g., lithium 4-(7-azabicyclo[...])thiazole carboxylate) with active esters or carbodiimide reagents to form the target compound. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .
- Chromatographic purification : Gradient elution (e.g., 0.5% → 1% CHCl:MeOH) improves purity, as demonstrated in analogous syntheses of 7-azabicyclo derivatives .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of bicyclic amine) can enhance yields to >50% .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-modal characterization is critical:
- NMR spectroscopy : H and C NMR (e.g., DMSO-d or CDCl) resolve bicyclic proton environments (δ 1.42–1.69 ppm for bridgehead hydrogens) and confirm fluorine substitution patterns .
- Mass spectrometry : ESI-MS ([M+H] signals) validates molecular weight, with deviations <0.1 Da indicating purity .
- Elemental analysis : Combustion analysis (C, H, N) should match theoretical values within ±0.3% .
Advanced Research Questions
Q. What mechanistic insights exist for the thermal decomposition of 7-azabicyclo[2.2.1]heptane derivatives, and how do substituents influence stability?
- Methodological Answer : Thermal stability studies on N-amino-7-azabicyclo[2.2.1]heptane derivatives reveal:
- Intermediate formation : 7-Azabicyclo[...] N-imide intermediates decompose at 80–120°C, yielding hydrocarbons like hexa-1,5-diene. Substituents (e.g., electron-withdrawing groups) increase activation energy by 10–15 kJ/mol, delaying fragmentation .
- Analytical techniques : TGA-DSC and gas chromatography-mass spectrometry (GC-MS) track decomposition pathways and quantify volatile products .
Q. How can computational modeling predict the binding interactions of 4-(7-Azabicyclo[...])-6-fluoroquinazoline with nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : Molecular docking and MD simulations are employed:
- Template selection : Use crystal structures of nAChR homologs (e.g., PDB 6IC) to model ligand-receptor interactions. The bicyclic amine likely occupies the receptor’s hydrophobic pocket via van der Waals contacts .
- Fluorine effects : DFT calculations (e.g., B3LYP/6-31G*) show the 6-fluoro group enhances binding affinity by 2–3 kcal/mol via electrostatic complementarity with polar residues .
Q. What strategies resolve contradictions in reported pharmacological activities of 7-azabicyclo derivatives across studies?
- Methodological Answer : Discrepancies in IC values (e.g., Protein Arginine N-Methyltransferase 3 inhibition) arise from assay conditions. To harmonize
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
